3-ethyl-2-methylpentan-3-amine hydrochloride

Catalog No.
S6891344
CAS No.
90225-51-7
M.F
C8H20ClN
M. Wt
165.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-2-methylpentan-3-amine hydrochloride

CAS Number

90225-51-7

Product Name

3-ethyl-2-methylpentan-3-amine hydrochloride

IUPAC Name

3-ethyl-2-methylpentan-3-amine;hydrochloride

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

InChI

InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H

InChI Key

GHZHBMGWLUFXDL-UHFFFAOYSA-N

SMILES

CCC(CC)(C(C)C)N.Cl

Canonical SMILES

CCC(CC)(C(C)C)N.Cl

3-Ethyl-2-methylpentan-3-amine hydrochloride is an organic compound with the molecular formula C8H20ClN and a molecular weight of 165.70 g/mol. It is a branched amine characterized by the presence of both an ethyl and a methyl group attached to a pentane backbone. This compound, also known as 1,3-dimethylamylamine (DMAA), has garnered attention for its potential applications in various scientific fields, particularly due to its stimulant properties and structural similarities to other bioactive compounds such as ephedrine and amphetamine.

  • Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form secondary or tertiary amines using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with alkyl halides or acyl chlorides.

These reactions are significant for synthesizing various nitrogen-containing compounds used in pharmaceuticals and specialty chemicals.

The biological activity of 3-ethyl-2-methylpentan-3-amine hydrochloride has been studied primarily for its stimulant effects on the central nervous system. It is reported to increase blood pressure and heart rate, exhibiting vasoconstrictive properties that can reduce blood flow to certain organs. These effects are similar to those of other stimulants, making it a subject of interest in both pharmacological research and fitness supplementation contexts .

Synthesis of 3-ethyl-2-methylpentan-3-amine hydrochloride can be achieved through various methods:

  • Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of reducing agents like sodium cyanoborohydride.
  • Alkylation Reactions: The compound can also be synthesized by reacting methylhexanamine with ethyl bromide.
  • Reduction of Ketones: Another method includes reducing 3-methylpentan-3-one using hydroxylamine hydrochloride.

These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

3-Ethyl-2-methylpentan-3-amine hydrochloride has several applications across different fields:

  • Pharmaceuticals: It serves as a potential intermediate in the synthesis of various drugs due to its biological activity.
  • Research: The compound is used in studies exploring its effects on biological systems and its interactions with receptors and enzymes.
  • Fitness Supplements: Owing to its stimulant properties, it has been incorporated into dietary supplements aimed at enhancing athletic performance.

Research on interaction studies involving 3-ethyl-2-methylpentan-3-amine hydrochloride focuses on its binding affinity to various receptors in the central nervous system. Its mechanism of action likely involves modulating neurotransmitter levels, similar to other stimulants. Studies have shown that it can influence pathways related to energy metabolism and alertness, although further research is necessary to fully elucidate these interactions .

Several compounds share structural similarities with 3-ethyl-2-methylpentan-3-amine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
3-Methylpentan-2-amineLacks the ethyl group; simpler structureLess complex reactivity compared to 3-ethyl variant
2-Methylpentan-3-amineDifferent positioning of the methyl groupAlters steric hindrance affecting reactivity
3-Ethylpentan-3-amineLacks methyl group on the second carbonChanges biological activity profile

The uniqueness of 3-ethyl-2-methylpentan-3-amine hydrochloride lies in its specific branching pattern, which influences its reactivity and interactions with biomolecules, making it particularly valuable in synthetic applications and research contexts.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

165.1284273 g/mol

Monoisotopic Mass

165.1284273 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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